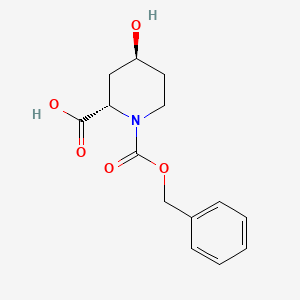(2S,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypiperidine-2-carboxylic acid
CAS No.:
Cat. No.: VC15816044
Molecular Formula: C14H17NO5
Molecular Weight: 279.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H17NO5 |
|---|---|
| Molecular Weight | 279.29 g/mol |
| IUPAC Name | (2S,4S)-4-hydroxy-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C14H17NO5/c16-11-6-7-15(12(8-11)13(17)18)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2,(H,17,18)/t11-,12-/m0/s1 |
| Standard InChI Key | FTYFCFPNHFHPBH-RYUDHWBXSA-N |
| Isomeric SMILES | C1CN([C@@H](C[C@H]1O)C(=O)O)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1CN(C(CC1O)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Stereochemical Features
The molecular framework of (2S,4S)-1-((benzyloxy)carbonyl)-4-hydroxypiperidine-2-carboxylic acid comprises a six-membered piperidine ring with defined stereocenters at positions 2 and 4. The (2S,4S) configuration ensures spatial orientation critical for intermolecular interactions, such as hydrogen bonding and chiral recognition. The benzyloxycarbonyl group at the nitrogen atom acts as a protective moiety, preventing undesired side reactions during synthetic sequences .
Conformational Analysis
Piperidine rings commonly adopt chair or half-chair conformations depending on substituent effects. In related structures, such as ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate, the piperidine ring adopts a chair conformation stabilized by intramolecular hydrogen bonds . For the title compound, the hydroxyl group at C4 likely induces a slight puckering, favoring a chair conformation with axial or equatorial positioning of substituents. Computational studies on analogous systems suggest that hydrogen bonding between the hydroxyl and carboxylic acid groups may further stabilize the conformation .
Hydrogen Bonding and Crystal Packing
Intramolecular O–H⋯O hydrogen bonds, as observed in 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives , are expected to form between the C4 hydroxyl and C2 carboxylic acid groups, creating an S(6) motif. Intermolecular interactions, such as C–H⋯O and N–H⋯O bonds, may facilitate crystal packing into ribbons or sheets, akin to patterns seen in ethyl 4-hydroxy-2,6-diphenyl-1,2,5,6-tetrahydropyridine derivatives .
Synthesis and Stereoselective Preparation
The synthesis of (2S,4S)-1-((benzyloxy)carbonyl)-4-hydroxypiperidine-2-carboxylic acid involves multi-step sequences emphasizing stereocontrol and functional group compatibility.
Starting Materials and Protection Strategies
Piperidine-2-carboxylic acid derivatives are often synthesized from commercially available piperidine-4-carboxylic acids via regioselective functionalization . For instance, methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates are prepared by converting piperidine acids to β-keto esters, followed by cyclization with hydrazines . Similarly, the title compound may be derived from piperidine-2,4-diol through selective oxidation and protection steps.
Stereoselective Hydroxylation
The C4 hydroxyl group is introduced via asymmetric dihydroxylation or kinetic resolution. For example, Sharpless epoxidation followed by ring-opening could yield the desired (4S) configuration, while enzymatic resolution may separate enantiomers .
Challenges and Optimization
-
Stereochemical Purity: Ensuring >99% enantiomeric excess (ee) requires chiral catalysts or chromatographic separation.
-
Functional Group Compatibility: The carboxylic acid at C2 must remain unprotected during hydroxylation, necessitating orthogonal protecting groups.
-
Yield Optimization: Multi-step sequences often suffer from cumulative yield losses; microwave-assisted synthesis or flow chemistry may improve efficiency .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its carboxylic acid and hydroxyl groups. Aqueous solubility is pH-dependent, with improved dissolution under basic conditions (pH > 8). Stability studies suggest susceptibility to decarboxylation at elevated temperatures (>100°C) and hydrolysis of the Cbz group under strong acidic or basic conditions.
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorption bands at ~3300 cm⁻¹ (O–H stretch), 1700 cm⁻¹ (C=O, carboxylic acid), and 1680 cm⁻¹ (C=O, carbamate) .
-
NMR Spectroscopy:
Applications in Organic Synthesis
Building Block for Pharmaceuticals
The compound’s stereocenters and functional groups make it valuable for synthesizing protease inhibitors, kinase modulators, and GPCR ligands. For example, analogous piperidine carboxylates are intermediates in antihypertensive and antipsychotic agents .
Peptide Mimetics
The carboxylic acid enables conjugation to amino acids, forming peptidomimetics with enhanced metabolic stability. The Cbz group is later removed via hydrogenolysis, yielding free amines for further coupling .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume